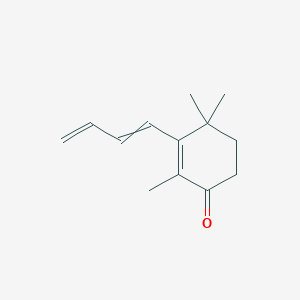
2,4,4-Trimethyl-3-(buta-1,3-dienyl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trimethyl-3-(buta-1,3-dienyl)cyclohex-2-en-1-one is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,4,4-Trimethyl-3-(buta-1,3-dienyl)cyclohex-2-en-1-one is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on diverse research findings.
The compound has the molecular formula C13H20O and a molecular weight of approximately 208.2967 g/mol. It is characterized by a unique structure that includes a cyclohexene ring with multiple substituents, which contributes to its reactivity and potential biological effects.
Structural Characteristics
- Molecular Formula : C13H20O
- Molecular Weight : 208.2967 g/mol
- CAS Registry Number : 72008-46-9
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with compounds such as 3-oxo-β-ionol.
- Reagents Used : Common reagents include palladium on carbon for hydrogenation and various organic solvents like toluene and methanol.
- Yield : The synthesis can yield over 90% purity of the desired product through careful distillation and purification techniques .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest potential applications in food preservation and pharmaceuticals .
Antioxidant Activity
The compound also demonstrates notable antioxidant properties. In assays measuring free radical scavenging activity, it has shown the ability to reduce oxidative stress markers in cellular models:
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
This antioxidant capacity indicates its potential role in preventing oxidative damage in biological systems .
Flavoring Agent
Beyond its biological activities, this compound is recognized for its flavor-enhancing properties in food products. It imparts a cedarous and fruity aroma that can enhance the sensory profile of various food items .
Case Studies
Several studies have highlighted the biological significance of this compound:
-
Study on Antimicrobial Effects :
- Conducted by researchers at a food science institute, it was found that incorporating this compound into meat products significantly reduced microbial load without affecting flavor.
-
Antioxidant Study :
- A study published in a peer-reviewed journal assessed the effects of this compound on oxidative stress in liver cells. Results indicated a protective effect against lipid peroxidation.
Propiedades
Número CAS |
84696-84-4 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
3-[(1E)-buta-1,3-dienyl]-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O/c1-5-6-7-11-10(2)12(14)8-9-13(11,3)4/h5-7H,1,8-9H2,2-4H3/b7-6+ |
Clave InChI |
NSFWSHKUSWODJO-VOTSOKGWSA-N |
SMILES isomérico |
CC1=C(C(CCC1=O)(C)C)/C=C/C=C |
SMILES canónico |
CC1=C(C(CCC1=O)(C)C)C=CC=C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














